1-(2,4-Difluorophenyl)propan-2-one

Description

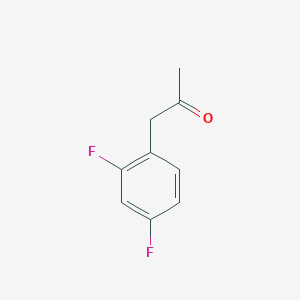

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHHDTNIOCSTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370551 | |

| Record name | 2,4-DIFLUOROPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274682-91-6 | |

| Record name | 2,4-DIFLUOROPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,4-Difluorophenyl)propan-2-one CAS number and properties

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 274682-91-6), a fluorinated aromatic ketone of significant interest in synthetic organic chemistry. The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties that make this compound a valuable intermediate and building block, particularly in the fields of pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, outlines a representative synthetic protocol, discusses its applications in drug development, provides essential safety and handling information, and interprets its expected spectroscopic characteristics. The content herein is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a ketone derivative characterized by a 2,4-difluorophenyl group attached to an acetone moiety via a methylene bridge. The high electronegativity of the fluorine atoms significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a desirable precursor for developing bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 274682-91-6 | [2][3][4] |

| Molecular Formula | C₉H₈F₂O | [3] |

| Molecular Weight | 170.16 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Purity | ≥97% (as commercially available) | [3] |

| Calculated LogP | 2.558 (for isomer 85068-30-0) | [5] |

| Calculated Boiling Point | 494.37 K (221.22 °C) (for isomer 85068-30-0) | [5] |

Note: Some physical properties are based on the closely related isomer 1-(2,4-difluorophenyl)propan-1-one (CAS: 85068-30-0) due to limited available data for the propan-2-one isomer and are provided for estimation purposes.

Synthesis Protocol: Phase-Transfer Catalyzed Methylation

A common and efficient method for synthesizing this compound involves the methylation of a precursor under phase-transfer catalysis (PTC) conditions. This approach is advantageous as it allows for the reaction between water-soluble and organic-soluble reactants in a heterogeneous system, often leading to higher yields and milder reaction conditions.

Causality and Experimental Rationale

The described synthesis utilizes the precursor 1-(2,4-difluorophenyl)acetonitrile, which is first hydrolyzed to the corresponding phenylacetic acid and then converted to the ketone. An alternative, more direct route involves the C-alkylation of a suitable precursor. A plausible method is the methylation of (2,4-difluorophenyl)acetonitrile followed by hydrolysis and decarboxylation, or the direct methylation of 1-(2,4-difluorophenyl)ethanone.

A related synthesis for a similar structure involves the methylation of a precursor using iodomethane in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulphate.[6] The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the carbon alpha to the phenyl ring, creating a nucleophile that then attacks the iodomethane.

Step-by-Step Methodology

-

Reaction Setup: To a stirred, ice-cooled solution of the precursor (e.g., 1-(2,4-difluorophenyl)ethanone) in a suitable organic solvent (e.g., chloroform or dichloromethane) is added tetra-n-butylammonium hydrogen sulphate (as the phase-transfer catalyst) and iodomethane.

-

Base Addition: A solution of sodium hydroxide in water is added dropwise to the mixture while maintaining the cool temperature.[6]

-

Reaction Monitoring: The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Synthesis Workflow

Caption: Phase-transfer catalyzed synthesis workflow.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The difluorophenyl moiety in this compound can improve metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably antifungal agents. For instance, the structurally related compound, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole), is a widely used antifungal medication whose synthesis relies on a difluorophenyl ketone precursor.[7][8] The propan-2-one structure is also a key feature in certain inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for anti-inflammatory drugs.[9]

Caption: Role as a key pharmaceutical intermediate.

Spectroscopic Data Analysis (Predicted)

Table 2: Predicted Spectroscopic Signatures

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 6.8-7.5 ppm | Complex multiplets due to F-H coupling on the difluorosubstituted aromatic ring. |

| Methylene Protons (-CH₂-) | δ ~3.8 ppm | Singlet (or narrowly split), deshielded by both the aromatic ring and the adjacent carbonyl group. | |

| Methyl Protons (-CH₃) | δ ~2.2 ppm | Singlet, characteristic chemical shift for a methyl ketone. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 200 ppm | Typical chemical shift for a ketone carbon. |

| Aromatic Carbons | δ 100-165 ppm | Multiple signals, with two carbons showing large C-F coupling constants. | |

| Methylene Carbon (-CH₂-) | δ ~50 ppm | Aliphatic carbon adjacent to both the ring and carbonyl. | |

| Methyl Carbon (-CH₃) | δ ~30 ppm | Aliphatic carbon of the methyl ketone. | |

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Strong, sharp absorption characteristic of a ketone carbonyl group.[10] |

| C-F Stretch | 1100-1300 cm⁻¹ | Strong absorptions typical for aryl fluorides. | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | Absorptions characteristic of the phenyl ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 | Corresponds to the molecular weight of C₉H₈F₂O. |

| Key Fragments | m/z = 127, 43 | Loss of the acetyl group ([M-43]⁺) to give the difluorobenzyl cation, and the acetyl cation ([CH₃CO]⁺). |

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.[4]

-

First Aid Measures:

-

Handling and Storage: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Store in a cool, dry place in a tightly closed container.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Wear a self-contained breathing apparatus (SCBA).[4]

References

-

AbacipharmTech. This compound.

-

Fisher Scientific. This compound, 97% Purity, C9H8F2O, 1 gram.

-

Cheméo. Chemical Properties of 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0).

-

Chemsrc. This compound | CAS#:274682-91-6.

-

PrepChem. Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one.

-

Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.

-

Zafrani, Y. et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).

-

PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase.

-

PubChem. 2',4'-Difluoropropiophenone.

-

PubChem. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.

-

University of Calgary. Spectra Problem #7 Solution.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

CymitQuimica. Safety Data Sheet.

-

Pfaltz & Bauer. SAFETY DATA SHEET.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS#:274682-91-6 | Chemsrc [chemsrc.com]

- 5. 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. prepchem.com [prepchem.com]

- 7. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 8. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

synthesis of 1-(2,4-Difluorophenyl)propan-2-one from 1,3-difluorobenzene

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)propan-2-one from 1,3-Difluorobenzene

Abstract

This compound, also known as 2,4-difluorophenylacetone, is a valuable ketone intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a difluorinated phenyl ring, imparts unique electronic and metabolic properties to target molecules. This guide provides a comprehensive technical overview of viable synthetic pathways for the preparation of this compound, starting from the readily available precursor, 1,3-difluorobenzene. We will delve into two primary, multi-step strategies: a classical approach via Friedel-Crafts acylation followed by homologation, and a more direct route utilizing acetoacetic ester synthesis. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers and process chemists with the knowledge to select and execute the optimal synthesis for their specific needs.

Introduction: The Synthetic Challenge

The presents a key regiochemical challenge. The final product possesses a 2,4-difluoro substitution pattern, while the starting material is a 1,3-isomer. Therefore, any successful synthesis must inherently control the position of incoming substituents on the aromatic ring. The fluorine atoms on the 1,3-difluorobenzene ring are strongly electron-withdrawing via the inductive effect (-I) but are also electron-donating through resonance (+M).[1] In electrophilic aromatic substitution reactions, they act as deactivating but ortho-, para-directors. This directing effect is the cornerstone of the initial transformations, enabling the conversion of the 1,3-difluoro motif into the desired 2,4-difluoro-substituted intermediate.

The primary challenge then becomes the construction of the acetone (-CH₂COCH₃) side chain. A direct Friedel-Crafts reaction with a three-carbon acylating agent like propionyl chloride would yield the isomeric ketone, 1-(2,4-difluorophenyl)propan-1-one, not the target molecule. Therefore, multi-step strategies are required to build the correct side-chain structure.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several potential disconnections for this compound. The most logical approaches involve forming the aryl-carbon bond as a key step, leveraging the predictable reactivity of the 1,3-difluorobenzene starting material.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Friedel-Crafts Acylation and Homologation

This classical, albeit lengthy, route builds the target molecule by first establishing a functional group on the aromatic ring via Friedel-Crafts acylation and then chemically extending the carbon chain.

Principle and Mechanism

The cornerstone of this pathway is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[2] The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl chloride and a Lewis acid catalyst (typically AlCl₃), attacks the electron-rich arene.[3][4]

For 1,3-difluorobenzene, the fluorine atoms direct the incoming electrophile to the C4 position (para to one fluorine and ortho to the other), which is the most electronically activated and sterically accessible site. This regioselectivity reliably produces the desired 2,4-difluoro substitution pattern in the product.[1]

Caption: Mechanism of Friedel-Crafts acylation on 1,3-difluorobenzene.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoroacetophenone

This protocol describes the acylation of 1,3-difluorobenzene to form the key ketone intermediate.

-

Materials: 1,3-difluorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1,3-difluorobenzene (1.0 equivalent) to the stirred suspension.

-

Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over crushed ice containing concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluoroacetophenone, which can be purified by vacuum distillation.

-

Step 2: Subsequent Homologation Steps

The conversion of 2,4-difluoroacetophenone to the final product, this compound, requires a three-step sequence:

-

Haloform Reaction: The acetophenone is converted to 2,4-difluorobenzoic acid using sodium hypobromite or hypochlorite.

-

Arndt-Eistert Homologation: The benzoic acid is converted to its acid chloride, then reacted with diazomethane to form a diazoketone. Wolff rearrangement in the presence of water yields 2,4-difluorophenylacetic acid, successfully adding the required methylene (-CH₂-) group.

-

Ketone Formation: The resulting phenylacetic acid is converted to its acid chloride (e.g., using thionyl chloride) and subsequently reacted with a methyl organometallic reagent, such as methylmagnesium bromide or dimethylcadmium, to form the target ketone.

Due to the use of hazardous reagents like diazomethane and the multi-step nature, this route is often less preferred than the more convergent pathway described next.

Synthetic Pathway II: The Acetoacetic Ester Synthesis Route

This elegant and efficient pathway is often the preferred method in a research setting. It relies on the initial synthesis of an activated aryl halide, which then undergoes a nucleophilic substitution with the enolate of ethyl acetoacetate.

Principle and Strategy

The logic of this route is to first install a good leaving group (bromine) at the desired C4 position of the 1,3-difluorobenzene ring. The resulting 1-bromo-2,4-difluorobenzene is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-fluorine atoms. Reaction with the sodium salt of ethyl acetoacetate forms a C-C bond, installing the complete carbon backbone of the side chain. A final acidic hydrolysis and decarboxylation step cleanly furnishes the target ketone.

Caption: Workflow for the Acetoacetic Ester Synthesis Pathway.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,4-difluorobenzene

-

Materials: 1,3-difluorobenzene, bromine, iron filings (or FeBr₃), carbon tetrachloride (or other inert solvent).

-

Procedure:

-

In a flask protected from light and fitted with a reflux condenser and dropping funnel, place 1,3-difluorobenzene (1.0 equivalent) and a catalytic amount of iron filings.

-

Slowly add bromine (1.05 equivalents) dropwise with stirring. The reaction is exothermic and may require cooling to maintain a moderate rate.

-

After the addition, gently warm the mixture (e.g., to 40-50 °C) for 2-3 hours until the evolution of HBr gas ceases.

-

Cool the mixture and wash with water, followed by a dilute solution of sodium bisulfite to remove excess bromine, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure 1-bromo-2,4-difluorobenzene.

-

Step 2: Synthesis of Ethyl 2-(2,4-difluorophenyl)acetoacetate

-

Materials: Sodium metal, absolute ethanol, ethyl acetoacetate, 1-bromo-2,4-difluorobenzene, anhydrous toluene.

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.

-

After all the sodium has reacted, add ethyl acetoacetate (1.0 equivalent) dropwise to the cooled solution to form the sodium enolate.

-

Remove the ethanol under reduced pressure. Add anhydrous toluene to the solid residue.

-

Add 1-bromo-2,4-difluorobenzene (0.9 equivalents) to the suspension and heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Monitor the reaction for the disappearance of the starting bromide.

-

Cool the reaction mixture, wash with water to remove inorganic salts, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure. The crude product can be used directly in the next step or purified by vacuum distillation.

-

Step 3: Synthesis of this compound

-

Materials: Crude ethyl 2-(2,4-difluorophenyl)acetoacetate, sulfuric acid (or HCl), water.

-

Procedure:

-

To the crude product from the previous step, add a dilute solution of sulfuric acid (e.g., 10-15% v/v).

-

Heat the mixture to reflux for 4-6 hours. The hydrolysis and subsequent decarboxylation will cause the evolution of CO₂ gas.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

-

Comparative Analysis of Synthetic Routes

| Parameter | Route I: Friedel-Crafts & Homologation | Route II: Acetoacetic Ester Synthesis |

| Number of Steps | 5 (Acylation, Haloform, Acid Chloride, Arndt-Eistert, Ketone Formation) | 3 (Bromination, SNAr, Hydrolysis/Decarboxylation) |

| Overall Yield | Low to Moderate | Moderate to Good |

| Key Reagents | AlCl₃, NaOBr, SOCl₂, Diazomethane | Br₂, Na, Ethyl Acetoacetate |

| Safety Concerns | Use of highly toxic and explosive diazomethane. | Use of metallic sodium and elemental bromine. |

| Scalability | Poor, due to the hazards and complexity of the Arndt-Eistert reaction. | Good, based on classical and scalable organic reactions. |

| Simplicity | Complex, with multiple intermediate purifications. | Relatively straightforward and convergent. |

Conclusion

While several pathways can theoretically lead to this compound from 1,3-difluorobenzene, the Acetoacetic Ester Synthesis (Route II) emerges as the most practical and efficient method. It involves fewer steps, avoids the use of exceptionally hazardous reagents like diazomethane, and is built upon well-understood, scalable reactions. The key to this route is the predictable regioselectivity of the initial electrophilic bromination, which correctly establishes the 2,4-difluoro substitution pattern required for the subsequent nucleophilic aromatic substitution. For researchers and drug development professionals, this pathway offers a reliable and robust solution for accessing this important synthetic intermediate.

References

-

Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link][3]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link][2]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link][5]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link][6]

-

Khan Academy. Friedel-Crafts acylation. [Online] YouTube. Available at: [Link][4]

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. [Online] Available at: [Link][7]

-

Bartleby. Friedel-Crafts Acylation Lab Report. [Online] Available at: [Link][8]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online] Available at: [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation Lab Report - 475 Words | Bartleby [bartleby.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(2,4-Difluorophenyl)propan-2-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction and Nomenclature

In the landscape of modern drug discovery, fluorinated organic compounds represent a cornerstone of medicinal chemistry. The strategic introduction of fluorine atoms can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a detailed technical overview of 1-(2,4-Difluorophenyl)propan-2-one , a versatile ketone-containing building block of significant interest to researchers and drug development professionals.

The formal IUPAC name for this compound is This compound .[2] Its structure consists of a propan-2-one (acetone) backbone where one of the methyl groups is substituted with a 2,4-difluorobenzyl moiety.[2][3] It is crucial to distinguish this compound from its structural isomer, 1-(2,4-difluorophenyl)propan-1-one (also known as 2',4'-difluoropropiophenone), where the carbonyl group is located on the first carbon of the propane chain, directly attached to the aromatic ring.[4] This guide will focus exclusively on the propan-2-one isomer.

Chemical Structure:

-

Molecular Formula: C₉H₈F₂O[5]

-

SMILES: CC(=O)Cc1ccc(F)cc1F

-

InChI Key: BANVZEUCJHUPOI-UHFFFAOYSA-N (analogue)[2]

Physicochemical Properties

The physicochemical properties of a synthetic building block are critical for planning reactions, purification, and formulation. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| CAS Number | 274682-91-6 | [5] |

| Molecular Weight | 170.16 g/mol | [4] |

| Appearance | (Expected) Colorless to pale yellow liquid | N/A |

| Boiling Point | (Predicted) ~220-230 °C at 760 mmHg | N/A |

| Density | (Predicted) ~1.2 g/cm³ | N/A |

| LogP (Octanol/Water) | (Predicted) 2.3 | [4] |

Note: Some properties are predicted based on computational models due to limited available experimental data for this specific isomer.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the alkylation of an acetone enolate with a suitable 2,4-difluorobenzyl electrophile. The following protocol outlines a robust and scalable method.

Experimental Protocol: Synthesis via Enolate Alkylation

Objective: To synthesize this compound from 2,4-difluorobenzyl bromide and acetone.

Materials:

-

Acetone (dried over molecular sieves)

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

2,4-Difluorobenzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Generation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 equivalents).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.05 equivalents) dropwise via syringe. The choice of a strong, non-nucleophilic base like LDA is critical to ensure rapid and complete deprotonation of acetone without competing side reactions like aldol condensation or nucleophilic attack on the carbonyl.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of the LDA base.

-

-

Formation of Acetone Enolate:

-

In a separate flame-dried flask, dissolve anhydrous acetone (1.5 equivalents) in anhydrous THF (50 mL).

-

Cool this solution to -78 °C.

-

Slowly transfer the acetone solution to the LDA solution via cannula. Using an excess of acetone helps to ensure the complete consumption of the valuable benzyl bromide electrophile. The low temperature (-78 °C) is essential to maintain the kinetic lithium enolate, preventing self-condensation.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

-

Alkylation Reaction:

-

Dissolve 2,4-difluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the benzyl bromide solution dropwise to the cold enolate solution. This slow addition minimizes side reactions and local concentration effects.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates any remaining enolate and neutralizes the base.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The title compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. Its utility stems from two key structural features: the reactive ketone functionality and the biologically significant 2,4-difluorophenyl group.

Role as a Precursor to Antifungal Agents

The 2,4-difluorophenyl moiety is a hallmark of several highly successful azole antifungal drugs, most notably Fluconazole.[6] The synthesis of Fluconazole and its analogues often involves intermediates derived from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol or similar structures.[7][8] While not a direct precursor, this compound can be readily converted into such scaffolds. For example, the ketone can be transformed into an epoxide or a tertiary alcohol, which then serves as an anchor point for introducing the pharmacologically essential 1,2,4-triazole rings.[6]

Pathway to Bioactive Scaffolds

The diagram below illustrates a conceptual pathway where this compound serves as a starting point for the synthesis of a core structure related to azole antifungals. This transformation highlights its strategic value in medicinal chemistry programs.

Caption: Conceptual pathway from the ketone to a key antifungal scaffold.

Analytical Characterization

Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.0-7.2 ppm: Multiplet, 2H (aromatic protons ortho/para to benzyl CH₂).δ ~6.8-6.9 ppm: Multiplet, 1H (aromatic proton ortho to both F atoms).δ ~3.7 ppm: Singlet, 2H (benzyl CH₂ adjacent to ketone).δ ~2.2 ppm: Singlet, 3H (methyl CH₃ of acetone moiety). |

| ¹³C NMR | δ ~206 ppm: Carbonyl (C=O).δ ~160-164 ppm: Aromatic C-F (2 carbons, with large J-coupling).δ ~131 ppm: Aromatic CH.δ ~122 ppm: Aromatic quaternary carbon.δ ~111 ppm: Aromatic CH.δ ~104 ppm: Aromatic CH (t, J ≈ 25 Hz, between two F atoms).δ ~50 ppm: Benzyl CH₂.δ ~30 ppm: Methyl CH₃. |

| FT-IR | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2920-2960 cm⁻¹: Aliphatic C-H stretch.~1715-1720 cm⁻¹: Strong, sharp C=O stretch (characteristic of a ketone).[9]~1600, ~1500 cm⁻¹: Aromatic C=C stretches.~1100-1280 cm⁻¹: Strong C-F stretches. |

| Mass Spec (EI) | m/z 170: Molecular ion (M⁺).m/z 127: Fragment from cleavage of C-C bond, [C₇H₅F₂]⁺ (difluorobenzyl cation).m/z 43: Fragment from cleavage of C-C bond, [CH₃CO]⁺ (acetyl cation). |

Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures.[10] Actual values may vary depending on solvent and experimental conditions.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic methodologies, and its structure offers multiple avenues for elaboration into more complex, potentially bioactive molecules, particularly within the realm of antifungal agents. This guide provides the foundational knowledge required for researchers and scientists to effectively synthesize, characterize, and utilize this valuable fluorinated building block in their development programs.

References

-

(2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one. PubChem. Available at: [Link]

-

Chemical Properties of 1-Propanone, 1-(2,4-difluorophenyl)- (CAS 85068-30-0). Cheméo. Available at: [Link]

-

Synthesis of (ii) 1-(2,4-Difluorophenyl)-2-(pyrazin-2-yl)propan-1-one. PrepChem.com. Available at: [Link]

-

2',4'-Difluoropropiophenone. PubChem. Available at: [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. Available at: [Link]

-

1-(2-Fluorophenyl)acetone. PubChem. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

Ethanone, 1-(2,4-difluorophenyl)-. NIST WebBook. Available at: [Link]

-

Electronic supplementary information (ESI) Table of Contents. The Royal Society of Chemistry. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Google Patents. Available at: https://patents.google.

- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

2,4-Dimethoxyamphetamine. Wikipedia. Available at: [Link]

-

FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. ResearchGate. Available at: [Link]

-

FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. Available at: [Link]

-

Acetone. Wikipedia. Available at: [Link]

-

Nomenclature of Acetone. Chemistry Stack Exchange. Available at: [Link]

-

Write IUPAC name and chemical formula of acetone class 11 chemistry CBSE. Vedantu. Available at: [Link]

-

2',6'-Difluoropropiophenone. PubChem. Available at: [Link]

-

6.3.2 Spectroscopy QP. Physics & Maths Tutor. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC). Available at: [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

5-HT2A receptor. Wikipedia. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-(2-Fluorophenyl)acetone | C9H9FO | CID 76086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetone - Wikipedia [en.wikipedia.org]

- 4. 2',4'-Difluoropropiophenone | C9H8F2O | CID 123586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. scholar.unair.ac.id [scholar.unair.ac.id]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

An In-depth Technical Guide to the Solubility of 1-(2,4-Difluorophenyl)propan-2-one in Organic Solvents

Abstract

1-(2,4-Difluorophenyl)propan-2-one is a key chemical intermediate, notably in the synthesis of antifungal agents like fluconazole. Its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, enhancing yield, and ensuring purity during synthesis, crystallization, and formulation processes. This guide provides a comprehensive analysis of the solubility of this compound. While direct, quantitative solubility data is sparse in publicly accessible literature, this document synthesizes information from related chemical principles, patent literature describing its use, and theoretical considerations based on its molecular structure. Furthermore, a robust, step-by-step experimental protocol for determining its solubility is provided to empower researchers to generate precise data tailored to their specific laboratory conditions.

Introduction and Significance

This compound, with the chemical formula C₉H₈F₂O, is a fluorinated ketone. Its molecular structure, featuring a difluorinated aromatic ring attached to a propanone moiety, dictates its chemical reactivity and physical properties, including solubility. The presence of the electronegative fluorine atoms and the polar carbonyl group makes its interaction with solvents a nuanced subject, pivotal for its application in pharmaceutical manufacturing. Processes such as the synthesis of fluconazole often involve its reaction in various organic media, making the understanding of its solubility paramount for process chemists and formulation scientists.[1][2][3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." This principle is fundamentally about the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This suggests good solubility in polar solvents, especially those that can act as hydrogen bond donors.

-

The Difluorophenyl Ring: The aromatic ring itself is nonpolar and contributes to van der Waals interactions. The two fluorine atoms are highly electronegative, creating a dipole moment and influencing the overall polarity of the molecule. This fluorination can enhance solubility in certain fluorinated or polar aprotic solvents.

-

Overall Molecular Polarity: The combination of the polar ketone and the substituted phenyl ring results in a molecule of moderate polarity. It lacks hydrogen bond donating capabilities, which will limit its solubility in highly structured protic solvents like water, but it is expected to be soluble in a range of common organic solvents.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made.

Literature-Derived Solubility Profile

For instance, synthetic procedures often utilize solvents such as toluene, ethyl acetate, dichloromethane, acetone, and dimethylformamide (DMF).[3][4] The use of these solvents for reactions involving this ketone implies that it has at least moderate to high solubility in them under the described reaction conditions, which may include elevated temperatures.

The table below summarizes the inferred and predicted solubility of this compound in a variety of common organic solvents, categorized by solvent type.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | "Like dissolves like"; both are ketones. Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions with the solute.[3] | |

| Acetonitrile | Moderate to High | Polar nature aligns with the solute's polarity. Used as a solvent for fluorination reactions.[5] | |

| Ethyl Acetate (EtOAc) | Moderate to High | Moderate polarity and ester group can interact with the solute. Frequently used for extraction.[3][4] | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group can act as a hydrogen bond donor to the ketone's oxygen, but the nonpolar alkyl chain may limit very high solubility.[4] |

| Methanol | Moderate | Similar to ethanol, provides hydrogen bonding but has a smaller nonpolar component. | |

| tert-Butanol | Moderate | Often used in reactions involving similar intermediates.[6] | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the difluorophenyl ring of the solute via π-π stacking. Often used as a reaction solvent.[4][6] |

| Hexane | Low | The significant difference in polarity between the nonpolar alkane and the polar ketone will limit solubility. | |

| Chlorinated | Dichloromethane (CH₂Cl₂) | High | The polarity is suitable for dissolving the ketone, and it is a common solvent for organic synthesis.[1] |

| Chloroform (CHCl₃) | High | Similar to dichloromethane, its polarity and ability to form weak hydrogen bonds favor dissolution.[1] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Analytical balance

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrument like GC or UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Saturation of Solvent:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended, but this should be confirmed by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 30 minutes, while maintaining the constant temperature.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using the chosen analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molality.

-

To calculate solubility in mg/mL:

-

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x Dilution Factor

-

-

Diagram of Experimental Workflow

Sources

- 1. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5872258A - Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof - Google Patents [patents.google.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. scispace.com [scispace.com]

- 6. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

Fluorinated Ketones: A Technical Guide to Their Synthesis, Properties, and Diverse Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the diverse classes of organofluorine compounds, fluorinated ketones stand out due to their unique electronic properties and versatile reactivity. The strong electron-withdrawing nature of fluorine atoms dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making these compounds potent inhibitors of various enzymes and valuable synthons for complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, distinctive physicochemical properties, and broad-ranging applications of fluorinated ketones in medicinal chemistry, agrochemical development, and materials science. We delve into the mechanistic basis for their utility as enzyme inhibitors, detail key synthetic methodologies, and explore their role as building blocks for advanced materials, offering field-proven insights for researchers and professionals in drug development and applied chemistry.

Introduction to Fluorinated Ketones

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated ketones, particularly α-fluorinated and trifluoromethyl ketones (TFMKs), are a class of compounds whose utility stems directly from the unique attributes of the fluorine atom.[2][3]

The Unique Physicochemical Properties of Fluorinated Ketones

The presence of highly electronegative fluorine atoms adjacent to a carbonyl group imparts several critical properties that are central to their applications:

-

Enhanced Electrophilicity: Fluorine's powerful inductive effect withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[4] This heightened reactivity is the foundation of their efficacy as enzyme inhibitors.[5]

-

Tendency for Hydrate Formation: The increased electrophilicity of the carbonyl carbon leads to a pronounced tendency for fluorinated ketones to form stable hydrates (gem-diols) in aqueous environments.[6][7] The equilibrium for hydrate formation in hexafluoroacetone, for example, is vastly more favorable than for acetone.[7] These hydrates can act as mimics of the tetrahedral transition states in enzyme-catalyzed hydrolysis reactions, contributing to their inhibitory power.[5][8]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[9] Incorporating fluorine, especially as a trifluoromethyl (CF₃) group, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of drug candidates.[10]

-

Modulation of Physicochemical Profile: Fluorination can influence a molecule's lipophilicity, bioavailability, and binding selectivity, providing a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[9][10][11]

Synthesis of Fluorinated Ketones

The growing interest in fluorinated ketones has driven the development of numerous synthetic methodologies. These routes can be broadly categorized based on the fluorinating agent and mechanism.

Electrophilic Fluorination

A prevalent strategy for synthesizing α-fluoroketones involves the direct fluorination of a ketone, often proceeding through an enol or enolate intermediate. Electrophilic fluorinating reagents, such as F-TEDA-BF₄ (Selectfluor®), are widely used for this purpose due to their relative safety and efficacy.[6][12] The reaction can be performed under mild conditions and has been successfully applied to various cyclic and acyclic ketones.[13]

Caption: General workflow for α-fluoroketone synthesis.

Other Synthetic Routes

-

From Trifluoroacetic Acid Derivatives: Trifluoroacetic acid and its anhydride are inexpensive and readily available sources of the CF₃ group, often used to prepare TFMKs via electrophilic addition to organometallic reagents.[2]

-

Electrochemical Synthesis: Modern methods include the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates, offering a route that avoids harsh chemical oxidants.[14]

-

Defluorinative Functionalization: Recent advances allow for the precise, sequential removal of fluorine atoms from trifluoromethyl ketones to access difluoromethyl and monofluoromethyl ketones, expanding the synthetic toolbox.[15]

Applications in Medicinal Chemistry and Drug Discovery

The most significant application of fluorinated ketones in research is in the field of medicinal chemistry, where they serve as powerful and versatile enzyme inhibitors.[2][16]

Enzyme Inhibition: A Primary Role

Fluorinated ketones, particularly TFMKs, function as highly effective transition-state analogue inhibitors for a wide range of hydrolytic enzymes.[5][17]

Causality of Inhibition: The mechanism relies on the heightened electrophilicity of the fluorinated carbonyl group. A nucleophilic residue in the enzyme's active site, typically the hydroxyl group of a serine or the thiol group of a cysteine, attacks the carbonyl carbon. This forms a stable, covalent tetrahedral adduct (a hemiketal or thiohemiketal) that mimics the high-energy transition state of substrate hydrolysis.[5][17] This stable complex effectively traps the enzyme, inhibiting its catalytic activity.

Caption: Mechanism of serine protease inhibition by TFMKs.

Key Enzyme Targets:

-

Serine and Cysteine Proteases: Peptidyl fluoromethyl ketones (PFMKs) are potent inhibitors of proteases like caspases and cathepsins, making them valuable tools for studying apoptosis and designing therapies for cancer and viral infections.[4][16][18]

-

Esterases: Fluorinated ketones have been designed as potent inhibitors of acetylcholinesterase, an enzyme critical in nerve signal transmission, with Ki values orders of magnitude lower than their non-fluorinated counterparts.[5][8]

-

Metalloproteases and Aspartylproteases: The hydrated forms of fluorinated ketones are effective inhibitors of zinc metalloproteases (e.g., carboxypeptidase A) and aspartylproteases (e.g., pepsin), as the gem-diol structure mimics the tetrahedral intermediate of peptide hydrolysis.[8][19]

| Inhibitor Class | Target Enzyme(s) | Typical Ki Values | Reference(s) |

| Trifluoromethyl Ketones | Acetylcholinesterase | 16 x 10⁻⁹ M | [8] |

| Difluoromethyl Ketones | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [8] |

| TFMK Dipeptides | Angiotensin Converting Enzyme | Good inhibitors | [8] |

| Difluorostatone Analog | Pepsin | 6 x 10⁻¹¹ M | [8][19] |

| TFMK Pentanoic Acid | Carboxypeptidase A | 2 x 10⁻⁷ M | [8] |

Analytical Probes in Biochemistry

Beyond their therapeutic potential, fluorinated ketones are invaluable analytical tools. The fluorine atom serves as a "bio-orthogonal" NMR-active nucleus (¹⁹F). This allows researchers to use ¹⁹F NMR spectroscopy to directly observe the formation of the enzyme-inhibitor complex, providing crucial insights into binding kinetics and the chemical environment of the active site.[17]

Applications in Agrochemical Research

The same properties that make fluorinated ketones valuable in medicine also apply to agrochemical development. The incorporation of a trifluoromethyl group into a potential pesticide can significantly enhance its performance.[9][20]

-

Enhanced Bioavailability: The CF₃ group often increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[9]

-

Increased Metabolic Resistance: The strength of the C-F bond makes molecules containing the CF₃ group highly resistant to metabolic degradation by enzymes in the target pest or in the environment.[9] This can lead to longer-lasting protection and potentially lower application rates.[9]

-

Versatile Building Blocks: Aromatic ketones containing a trifluoromethyl group, such as 2'-(Trifluoromethyl)propiophenone, serve as versatile building blocks for synthesizing a wide range of potential fungicides, herbicides, and insecticides.[9][21]

Applications in Materials Science and Industry

The high stability and unique physical properties of perfluorinated ketones make them suitable for demanding industrial applications.

-

Heat Transfer Fluids & Coolants: Perfluorinated ketones, such as perfluoro(2-methyl-3-pentanone) (sold as Novec™ 649), are used as heat-transfer fluids and electronic coolants.[22][23] They are valued for their high dielectric strength, thermal stability, and wide liquid range, making them ideal for cooling high-performance electronics and data centers.[22][23]

-

Fire Suppressants: Certain perfluorinated ketones (e.g., Novec™ 1230) are highly effective fire-extinguishing agents.[24][25] They function by rapidly absorbing heat upon vaporization.[24] Classified as "clean agents," they leave no residue, are electrically non-conductive, and have a very low global warming potential and a short atmospheric lifetime, positioning them as environmentally preferable alternatives to halons and hydrofluorocarbons (HFCs).[24]

-

Polymer Synthesis: Highly reactive fluorinated ketones like hexafluoroacetone serve as important chemical intermediates in the synthesis of fluoropolymers, solvents like hexafluoroisopropanol, and other specialty chemicals.[7][26][27][28]

Experimental Protocol: Synthesis of an α-Fluoroketone

This protocol provides a general methodology for the direct α-fluorination of a ketone using Selectfluor®, based on established procedures.[12][13]

Protocol: Electrophilic Fluorination of 1,3-Diketone with Selectfluor®

-

Materials:

-

Cyclic β-diketone substrate (e.g., 1,3-cyclohexanedione)

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Stir bar, round-bottom flask, condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the cyclic β-diketone (1.0 equivalent).

-

Dissolve the substrate in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 equivalents for monofluorination) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Note: For less reactive ketones, heating under reflux may be necessary. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[6][12]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure α-fluoroketone.

-

-

Self-Validation/Characterization:

-

Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F NMR) and mass spectrometry. The appearance of a characteristic signal in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.

-

Future Perspectives and Conclusion

The field of fluorinated ketones continues to evolve, driven by the need for more selective therapeutic agents, sustainable industrial chemicals, and advanced materials. Future research will likely focus on developing more efficient and stereoselective catalytic methods for their synthesis, including biocatalytic approaches that can create chiral fluorinated centers.[29][30] The unique properties of these compounds ensure their continued importance as versatile tools for researchers across chemistry, biology, and materials science. From designing next-generation pharmaceuticals and agrochemicals to formulating environmentally benign industrial fluids, the potential applications of fluorinated ketones are vast and far from fully explored.

References

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. . [Link]

-

Tuñon, I., Garcia-Meseguer, R., & Sanchez-Garcıa, E. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PLoS ONE, 7(3), e33738. [Link]

-

Alcaro, S., & Papagni, A. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Medicinal Chemistry, 13(18), 2139-2147. [Link]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

-

Piras, M., Tilocca, F., & Fais, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3981. [Link]

-

Wikipedia. (n.d.). Hexafluoroacetone. en.wikipedia.org. [Link]

-

Grokipedia. (2026). Hexafluoroacetone. grokipedia.org. [Link]

-

chemeurope.com. (n.d.). Hexafluoroacetone. . [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(91), 10712-10726. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]

-

Silverman, R. B., & Abeles, R. H. (2017). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 56(28), 3579-3592. [Link]

-

Piras, M., Tilocca, F., & Fais, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3981. [Link]

-

Piras, M., Tilocca, F., & Fais, A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

-

Ismalaj, E., Guni, E., & Dyga, M. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. Organic Letters, 23(13), 5036-5040. [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoroacetone. PubChem. [Link]

-

Kelly, C., Mercadante, M., & Leadbeater, N. (2013). Trifluoromethyl ketones: properties, preparation, and application. Semantic Scholar. [Link]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). HEXAFLUOROACETONE. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. . [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(91), 10712-10726. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Biochemistry, 24(8), 1813-1817. [Link]

-

Remete, A. M., Fustero, S., & Fülöp, F. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]

-

CHANGLU. (n.d.). Perfluoro ketone is a fluorine fine product with excellent environmental properties. . [Link]

-

WiseGuy Reports. (2025). Perfluoroketones Market: A Comprehensive Analysis 2035. . [Link]

-

Jeschke, P. (2021). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. [Link]

-

ResearchGate. (n.d.). Catalytic Synthesis of Fluoroalkyl Ketones. . [Link]

-

Kim, D., Lee, S., & Kim, S. (2024). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Nature Communications, 15(1), 1-10. [Link]

-

Wikipedia. (n.d.). Perfluoro(2-methyl-3-pentanone). en.wikipedia.org. [Link]

-

Grokipedia. (n.d.). Perfluoro(2-methyl-3-pentanone). grokipedia.org. [Link]

-

ResearchGate. (n.d.). Synthesis of fluoromethyl ketones using magnesium fluoromalonate 21. . [Link]

-

Fearon, K., Spaltenstein, A., Hopkins, P. B., & Gelb, M. H. (1987). Fluoro ketone containing peptides as inhibitors of human renin. Journal of Medicinal Chemistry, 30(9), 1617-1622. [Link]

-

Dias, T. H. S., & Tiritan, M. E. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6823. [Link]

- Moore, G. G. I., & Sovell, V. D. (2005). U.S. Patent No. 7,385,089 B2. Washington, DC: U.S.

-

Semantic Scholar. (n.d.). Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-ketoacids. . [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]

-

Wang, F., Wang, Y., & Hu, J. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 233, 109506. [Link]

-

Haly, T. C., Joyce, A. S., & McNeill, K. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(31), 11466-11476. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 724. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Costello, M. G., & Smith, A. M. (2002). U.S.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 13. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 23. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]

- 24. grokipedia.com [grokipedia.com]

- 25. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]

- 26. grokipedia.com [grokipedia.com]

- 27. Hexafluoroacetone [chemeurope.com]

- 28. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. [PDF] Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-ketoacids. | Semantic Scholar [semanticscholar.org]

- 30. macmillan.princeton.edu [macmillan.princeton.edu]

understanding the reactivity of the ketone in 1-(2,4-Difluorophenyl)propan-2-one

An In-Depth Technical Guide to the Reactivity of the Ketone in 1-(2,4-Difluorophenyl)propan-2-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile ketone intermediate whose reactivity is central to the synthesis of numerous compounds in the pharmaceutical and agrochemical sectors. The presence of a difluorinated phenyl ring profoundly influences the electronic character of the molecule, activating both the carbonyl carbon for nucleophilic attack and the adjacent α-protons for enolization. This guide provides a detailed exploration of its core reactivity pathways, offering both mechanistic insights and field-proven experimental protocols. We will dissect the causality behind procedural choices, focusing on nucleophilic additions, α-carbon functionalization via enolate intermediates, and carbonyl reduction, providing researchers and drug development professionals with a practical framework for leveraging this valuable synthetic building block.

Molecular Profile and Electronic Characteristics

The reactivity of this compound is not merely that of a simple ketone; it is significantly modulated by the electronic properties of the 2,4-difluorophenyl substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 274682-91-6 | [1] |

| Molecular Formula | C₉H₈F₂O | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

The two fluorine atoms on the aromatic ring are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect has two primary consequences for the molecule's reactivity:

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive pull of the fluorine atoms withdraws electron density from the carbonyl group. This depletion of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a significantly more potent electrophile and thus more susceptible to attack by nucleophiles.[3]

-

Increased Acidity of α-Protons: The electron-withdrawing nature of the difluorophenyl ring also stabilizes the conjugate base (the enolate) that forms upon deprotonation of the α-carbon (the methyl group).[4][5] This increased stabilization lowers the pKa of the α-protons compared to a ketone like acetone, facilitating the formation of the enolate intermediate under milder basic conditions.

Caption: Electronic effects governing the reactivity of the target ketone.

Core Reactivity Pathways

The dual electronic activation points—the carbonyl carbon and the α-carbon—define the principal reaction pathways for this molecule.

Nucleophilic Addition to the Carbonyl Carbon

The enhanced electrophilicity of the carbonyl carbon makes it highly receptive to a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides, and cyanides.[6][7] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the corresponding alcohol.[8][9]

This protocol details the addition of a methyl group via methylmagnesium bromide to form 2-(2,4-difluorophenyl)-1-methylpropan-2-ol. The choice of an organometallic reagent like a Grignard is a foundational C-C bond-forming strategy.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

-

Initial Reaction: To the reaction flask, add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in Et₂O). Cool the flask to 0°C using an ice bath.

-

Substrate Addition: Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes. The rationale for slow, cooled addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting ketone.

-

Quenching: Cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes excess Grignard reagent. Avoid using water alone, as it can react too violently.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Caption: Workflow for nucleophilic addition of a Grignard reagent.

α-Carbon Reactivity via Enolate Intermediates

The acidity of the methyl protons allows for the formation of a nucleophilic enolate anion in the presence of a base.[4] This enolate is a powerful intermediate for forming new carbon-carbon or carbon-heteroatom bonds at the α-position.[10][11]

Alpha-halogenation is a common transformation of ketones.[12] The choice between acidic and basic conditions is critical as it dictates the outcome.[13][14]

-

Acid-Catalyzed: Proceeds via an enol intermediate. The reaction is self-limiting and typically results in mono-halogenation because the introduced electronegative halogen destabilizes the protonated carbonyl required for further enol formation.[5][13] This is the preferred method for controlled mono-substitution.

-

Base-Promoted: Proceeds via an enolate. The reaction is autocatalytic; the first halogen atom's electron-withdrawing effect makes the remaining α-protons even more acidic, leading to rapid poly-halogenation.[5][13]

This protocol describes a controlled mono-bromination, a useful step for creating intermediates for subsequent substitution or elimination reactions.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Catalyst: Add a catalytic amount of hydrobromic acid (HBr, 48% aq.) to promote enol formation.

-

Bromine Addition: Cool the flask to 10-15°C. From the dropping funnel, add a solution of bromine (Br₂, 1.0 eq) in acetic acid dropwise. The key is to use a stoichiometric amount of bromine to prevent over-reaction. The disappearance of the bromine color is a visual indicator of its consumption.

-

Reaction: Stir the mixture at room temperature for 1-2 hours after addition is complete. Monitor by TLC.

-

Workup: Pour the reaction mixture into a flask containing ice-water to precipitate the product and quench unreacted bromine.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM).

-

Purification: Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove residual Br₂), and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude α-bromo ketone. Further purification can be achieved by chromatography if necessary.

Caption: Workflow for acid-catalyzed alpha-bromination.

Reduction of the Carbonyl

Reduction of the ketone to a secondary alcohol is a fundamental transformation, often employed to create chiral centers for pharmaceutical synthesis.[15][16] Biocatalytic reductions can offer high enantioselectivity.[15] For general laboratory synthesis, sodium borohydride (NaBH₄) is a mild and selective reagent for reducing ketones in the presence of esters or other less reactive functional groups.[17]

This protocol provides a straightforward method to synthesize 1-(2,4-difluorophenyl)propan-2-ol.

Methodology:

-

Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to moderate the reaction rate and improve selectivity.